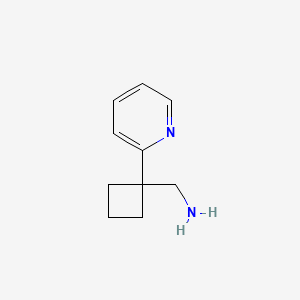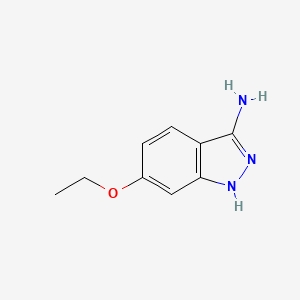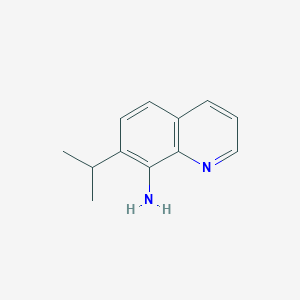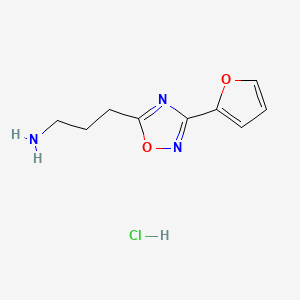
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
説明
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, also known as FOPH, is a synthetic organic compound with a wide range of applications in the scientific research field. FOPH is a chiral molecule, meaning it has a non-superimposable mirror image. FOPH is used in the synthesis of a variety of compounds, and its potential applications range from medicinal chemistry to biochemistry and molecular biology. FOPH has many advantages over other synthetic compounds, including its low cost, availability, and stability.
科学的研究の応用
1. Applications in Energetic Materials
Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a structure similar to the compound , have been synthesized and evaluated as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity to impact and friction, suggesting potential applications in areas requiring stable, energy-dense materials. Such characteristics make them superior to traditional explosives like TNT in specific scenarios (Yu et al., 2017).
2. Application in Safe and Scalable Synthesis
The safe and scalable synthesis of compounds related to 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, structurally akin to the compound , has been demonstrated. This process highlights the importance of selecting thermally stable compounds and implementing process safety principles to define optimal reaction parameters, which is critical in industrial and pharmaceutical applications (Likhite et al., 2016).
3. Multifunctional Synthon for Synthesis
The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, which shares a portion of its structure with the compound in focus, have been thoroughly investigated. This compound serves as a multifunctional synthon for synthesizing various 1,2,5-oxadiazole derivatives, displaying versatility in chemical reactions. This adaptability underpins its potential in synthesizing a range of chemically diverse compounds for different applications (Stepanov et al., 2019).
4. Photoreactivity in Synthesis
The photochemical behavior of certain 3-acylamino-1,2,5-oxadiazoles (furazans) has been studied, revealing that irradiation in the presence of nucleophiles results in the production of 3-substituted 1,2,4-oxadiazoles. Understanding such photoreactions is crucial for designing light-driven synthesis pathways, potentially applicable in the manufacturing of complex organic compounds (Vivona et al., 1992).
5. Synthesis of Anticancer Agents
Compounds containing the 1,2,4-oxadiazole nucleus, similar to the structure , have been synthesized and screened for their anticancer activity. Such studies highlight the potential of structurally related compounds in developing new anticancer agents, leveraging their unique chemical properties for therapeutic applications (Rashid et al., 2012).
特性
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-5-1-4-8-11-9(12-14-8)7-3-2-6-13-7;/h2-3,6H,1,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVNUXKHDTYPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



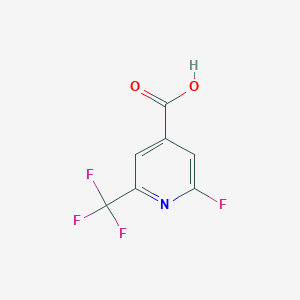
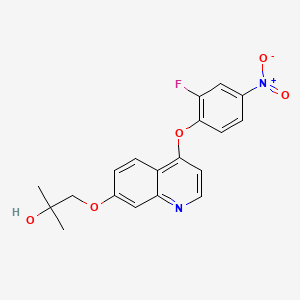
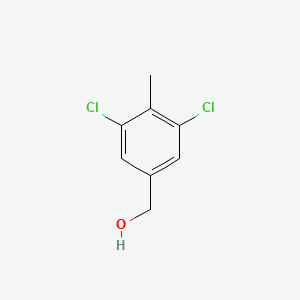
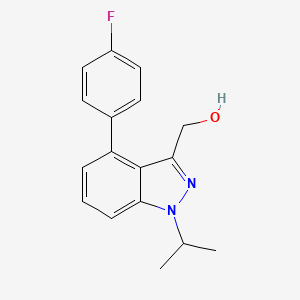
![1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403334.png)
![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)
![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)



